Methyl 4-bromo-2-fluoro-3-nitrobenzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-fluoro-3-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of methyl 4-bromo-2-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methyl 4-fluoro-2-nitrobenzoate if methoxide is used.
Reduction: Methyl 4-bromo-2-fluoro-3-aminobenzoate.
Oxidation: Methyl 4-bromo-2-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-3-nitrobenzoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 4-bromo-3-nitrobenzoate
- Methyl 4-chloro-2-fluoro-3-nitrobenzoate
Uniqueness
Methyl 4-bromo-2-fluoro-3-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds, making it valuable in specialized applications.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-3-5(9)7(6(4)10)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYAHOWZDAMGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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